molecular formula C15H22N2O B14242742 N-cycloheptyl-2-(methylamino)benzamide CAS No. 348612-07-7

N-cycloheptyl-2-(methylamino)benzamide

Cat. No.: B14242742
CAS No.: 348612-07-7
M. Wt: 246.35 g/mol
InChI Key: XTPZYFKFSISZNN-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(methylamino)benzamide is an organic compound with the molecular formula C15H22N2O. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a methylamino group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(methylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-aminobenzamide, is reacted with cycloheptyl chloride in the presence of a base such as triethylamine to form N-cycloheptyl-2-aminobenzamide.

    Methylation: The N-cycloheptyl-2-aminobenzamide is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamides with different nucleophilic groups.

Scientific Research Applications

N-cycloheptyl-2-(methylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(methylamino)benzamide: This compound has a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentyl-2-(methylamino)benzamide: This compound has a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

N-cycloheptyl-2-(methylamino)benzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different cyclic groups.

Properties

CAS No.

348612-07-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-cycloheptyl-2-(methylamino)benzamide

InChI

InChI=1S/C15H22N2O/c1-16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-3-5-9-12/h6-7,10-12,16H,2-5,8-9H2,1H3,(H,17,18)

InChI Key

XTPZYFKFSISZNN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2CCCCCC2

Origin of Product

United States

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